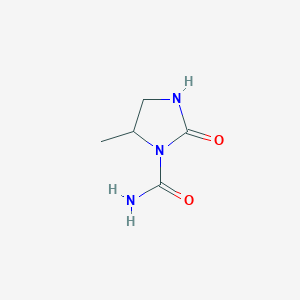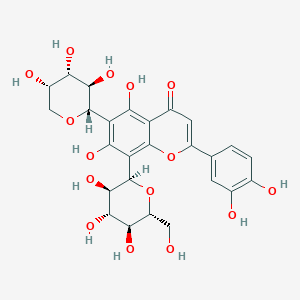
Tris(hydroxyethyl)aminomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(Hydroxyethyl)aminomethan, auch bekannt als Tromethamin, ist eine organische Verbindung mit der Summenformel C4H11NO3. Es wird in der Biochemie und Molekularbiologie häufig als Puffer verwendet. Die Verbindung ist bekannt für ihre Fähigkeit, den pH-Wert in Lösungen stabil zu halten, was sie in verschiedenen Labor- und Industrieanwendungen unerlässlich macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tris(Hydroxyethyl)aminomethan wird typischerweise in einem zweistufigen Verfahren synthetisiert:
Kondensationsreaktion: Nitromethan reagiert unter alkalischen Bedingungen mit Formaldehyd zu Tris(Hydroxyethyl)nitromethan.
Reduktion: Die Nitrogruppe in Tris(Hydroxyethyl)nitromethan wird unter Verwendung von Hydrierung zu einer Aminogruppe reduziert, wodurch Tris(Hydroxyethyl)aminomethan entsteht
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Synthese die Verwendung von Paraformaldehyd und Nitromethan in einem Alkoholmedium, gefolgt von Hydrierung und Kristallisation, um hochreines Tris(Hydroxyethyl)aminomethan zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tris(Hydroxyethyl)aminomethan durchläuft verschiedene Arten chemischer Reaktionen:
Kondensationsreaktionen: Es reagiert aufgrund des Vorhandenseins einer primären Aminogruppe mit Aldehyden.
Komplexbildung: Es kann in Lösung Komplexe mit Metallionen bilden.
Häufige Reagenzien und Bedingungen
Aldehyde: Wird in Kondensationsreaktionen verwendet.
Wasserstoff: Wird bei der Reduktion von Nitrogruppen zu Aminogruppen verwendet.
Alkalische Bedingungen: Für die anfängliche Kondensationsreaktion erforderlich.
Hauptprodukte
Tris(Hydroxyethyl)nitromethan: Zwischenprodukt bei der Synthese.
Tris(Hydroxyethyl)aminomethan: Endprodukt nach der Reduktion
Wissenschaftliche Forschungsanwendungen
Tris(Hydroxyethyl)aminomethan wird in verschiedenen Bereichen umfassend eingesetzt:
Biochemie und Molekularbiologie: Als Puffer in TAE- und TBE-Puffern für Nukleinsäurelösungen
Pharmazeutika: Wird als Puffer in Arzneimittelformulierungen und als Alternative zu Natriumbicarbonat bei der Behandlung von metabolischer Azidose verwendet.
Chemische Analyse: Dient als Primärstandard zur Standardisierung von Säurelösungen.
Zellbiologie: Erhöht die Permeabilität der Zellmembran.
Wirkmechanismus
Tris(Hydroxyethyl)aminomethan wirkt als Puffer, indem es den pH-Wert von Lösungen in einem bestimmten Bereich hält. Es interagiert mit Wasserstoffionen, um den pH-Wert zu stabilisieren, was für verschiedene biochemische Reaktionen entscheidend ist. Die Verbindung interagiert auch mit Enzymsystemen und kann die Ionenverteilung über Zellmembranen beeinflussen .
Wirkmechanismus
Tris(Hydroxyethyl)Aminomethane acts as a buffer by maintaining the pH of solutions within a specific range. It interacts with hydrogen ions to stabilize the pH, which is crucial for various biochemical reactions. The compound also interacts with enzyme systems and can affect ion distribution across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tris(Hydroxymethyl)aminomethanhydrochlorid
- Tris(Hydroxymethyl)aminomethanacetat
- Trometamol
Einzigartigkeit
Tris(Hydroxyethyl)aminomethan ist aufgrund seiner hohen Pufferkapazität und Stabilität über einen weiten Temperatur- und pH-Bereich hinweg einzigartig. Seine Fähigkeit, Komplexe mit Metallionen zu bilden, und seine Verwendung sowohl in biochemischen als auch in industriellen Anwendungen unterscheidet es zusätzlich von ähnlichen Verbindungen .
Eigenschaften
CAS-Nummer |
125361-02-6 |
|---|---|
Molekularformel |
C7H17NO3 |
Molekulargewicht |
163.21 g/mol |
IUPAC-Name |
3-amino-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2 |
InChI-Schlüssel |
GKODZWOPPOTFGA-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCO)(CCO)N |
Kanonische SMILES |
C(CO)C(CCO)(CCO)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)



![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)


![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
